molecular formula C18F15Si B12825898 Tris(2,3,4,5,6-pentafluorophenyl)silicon CAS No. 20160-40-1

Tris(2,3,4,5,6-pentafluorophenyl)silicon

Cat. No.: B12825898
CAS No.: 20160-40-1
M. Wt: 529.3 g/mol
InChI Key: MEDZYNGMHOZGGT-UHFFFAOYSA-N
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Description

Tris(2,3,4,5,6-pentafluorophenyl)silicon is a specialized organosilicon reagent featuring a central silicon atom bonded to three highly electron-withdrawing pentafluorophenyl groups. This structure confers significant steric bulk and unique electronic properties, making it a compound of interest in advanced synthetic chemistry. Its primary research applications leverage its reactivity as a silylating agent. For instance, derivatives of tris(pentafluorophenyl)silane are effectively used for the silylation of amines and imines to synthesize tris(pentafluorophenyl)silylamines, which are valuable for further structural and mechanistic studies . The strong electron-withdrawing nature of the pentafluorophenyl groups enhances the Lewis acidity and reactivity of the silicon center, a principle well-documented in the chemistry of the analogous boron compound, tris(pentafluorophenyl)borane . This reactivity is central to its role in forming silicon-nitrogen bonds and potentially in the activation of other small molecules. Researchers value this compound for developing new synthetic methodologies, constructing complex molecular architectures, and exploring the fundamental chemistry of sterically hindered organosilicon compounds. The resulting silylamines and other derivatives are of particular interest in materials science and catalysis due to the combination of steric protection and electronic effects provided by the pentafluorophenyl substituents. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

20160-40-1

Molecular Formula

C18F15Si

Molecular Weight

529.3 g/mol

InChI

InChI=1S/C18F15Si/c19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33

InChI Key

MEDZYNGMHOZGGT-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)[Si](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Tris 2,3,4,5,6 Pentafluorophenyl Silicon and Its Derivatives

General Synthetic Strategies for Perfluorinated Arylsilanes

The construction of silicon-perfluoroaryl bonds is a cornerstone for the synthesis of compounds like tris(2,3,4,5,6-pentafluorophenyl)silicon. A predominant strategy involves the reaction of organometallic reagents derived from perfluoroarenes with suitable silicon electrophiles.

Key synthetic approaches include:

Organomagnesium Reagents (Grignard Reagents) : The reaction of a pentafluorophenyl Grignard reagent (C₆F₅MgX, where X is a halogen) with a silicon halide is a common method. For instance, the reaction of substituted arylbromides with a lithiating agent followed by treatment with a dichlorodiethoxysilane can yield diaryldiethoxysilanes, which can be subsequently reduced to the corresponding diarylsilanes. organic-chemistry.org

Organolithium Reagents : Pentafluorophenyllithium (C₆F₅Li) is another powerful nucleophile for introducing the C₆F₅ group. It can be reacted with various silicon halides to form the desired Si-C₆F₅ bonds. The synthesis of compounds like (C₆F₅)₄Si has been achieved through the reaction of the appropriate metal halide with pentafluorophenyllithium. researchgate.net

Catalytic Methods : Modern synthetic organic chemistry has introduced various catalytic methods for the formation of aryl-silicon bonds. These include zinc-catalyzed nucleophilic substitution of chlorosilanes with organomagnesium reagents and nickel-catalyzed decarbonylative silylation of silyl (B83357) ketones, which provide routes to structurally diverse arylsilanes under mild conditions. organic-chemistry.org

These fundamental reactions form the basis for the targeted synthesis of more complex structures like tris(2,3,4,5,6-pentafluorophenyl)silane and its precursors.

Synthesis of Tris(2,3,4,5,6-pentafluorophenyl)chlorosilane as a Key Intermediate

Tris(2,3,4,5,6-pentafluorophenyl)chlorosilane, (C₆F₅)₃SiCl, is a pivotal precursor for a wide range of tris(pentafluorophenyl)silyl derivatives. Its synthesis typically relies on the principles outlined in the general strategies for arylsilane formation. The most direct method involves the reaction of a silicon tetrahalide, such as silicon tetrachloride (SiCl₄), with a stoichiometric amount of a pentafluorophenyl organometallic reagent.

A representative synthetic reaction is shown below: 3 C₆F₅MgBr + SiCl₄ → (C₆F₅)₃SiCl + 3 MgBrCl

The use of pentafluorophenylmagnesium derivatives is analogous to methods used for producing tris(pentafluorophenyl)borane (B72294). google.com The careful control of stoichiometry is crucial to maximize the yield of the desired trisubstituted product and minimize the formation of mono-, di-, and tetra-substituted silanes. The resulting (C₆F₅)₃SiCl is a versatile intermediate that can be used for further functionalization.

Controlled Hydrolysis Routes for Tris(2,3,4,5,6-pentafluorophenyl)silanol Synthesis

The synthesis of tris(pentafluorophenyl)silanol, (C₆F₅)₃SiOH, is achieved through the hydrolysis of the corresponding chlorosilane. researchgate.net However, this reaction must be carefully controlled. The strong electron-withdrawing nature of the three pentafluorophenyl groups makes the silicon center highly electrophilic and can render the Si-C₆F₅ bonds susceptible to cleavage, especially in the presence of bases. researchgate.net

An unconventional controlled hydrolysis method has been developed to successfully synthesize (C₆F₅)₃SiOH from (C₆F₅)₃SiCl. researchgate.net This contrasts with the hydrolysis of some perfluoroalkylsilicon halides, where the Si-C bond is highly sensitive to hydrolytic cleavage, necessitating anhydrous oxidation conditions for the preparation of the corresponding silanols. nih.gov The reactivity of the silanol (B1196071) is significant; it has been observed that the Si-C₆F₅ bond is readily cleaved by even weak bases. researchgate.net

The general reaction for the hydrolysis is: (C₆F₅)₃SiCl + H₂O → (C₆F₅)₃SiOH + HCl

The kinetics of silane (B1218182) hydrolysis can be influenced by various factors, including catalysts, the water-to-silane ratio, and pH. researchgate.netscispace.com For some systems, tris(pentafluorophenyl)borane has been shown to be a highly active catalyst for alkoxysilane hydrolysis. researchgate.net

Exploration of Alternative Synthetic Pathways to Pentafluorophenyl-Substituted Silanes

Beyond the direct arylation of silicon halides, alternative strategies have been explored to access pentafluorophenyl-substituted silanes. These methods often aim to overcome challenges such as controlling the degree of substitution or avoiding the formation of fluorosilicate byproducts, which can occur when reacting reagents like LiC₂F₅ with SiCl₄. nih.gov

One innovative approach involves modifying the reactivity of the silicon precursor. For the synthesis of tris(pentafluoroethyl)silanes, it was found that decreasing the Lewis acidity of the silane by introducing electron-donating substituents, such as a diethylamino group (-NEt₂), is beneficial. nih.gov The resulting Si(C₂F₅)₃NEt₂ serves as a valuable precursor for a variety of other tris(pentafluoroethyl)silanes. nih.gov A similar strategy could be envisioned for pentafluorophenyl systems.

Another emerging area is the modification of existing molecules. For example, nucleophilic aromatic substitution on a pentafluorophenyl group attached to a quinoline (B57606) has been demonstrated as a route to modify semiconducting polymers. mdpi.com This highlights the potential for post-functionalization of the perfluorinated rings as an alternative to building the molecule from scratch.

PathwayDescriptionKey Features
Modified Silicon Precursors Using silanes with electron-donating groups (e.g., -NR₂) to control reactivity and avoid side reactions like fluorosilicate formation. nih.govEnhanced control over substitution; access to versatile intermediates.
Post-Functionalization Modifying the pentafluorophenyl rings on an existing molecule via reactions like nucleophilic aromatic substitution. mdpi.comAllows for late-stage diversification of complex molecules.

Methodologies for Derivatization of the Tris(pentafluorophenyl)silyl Moiety

The tris(pentafluorophenyl)silyl group, once formed, can be further modified to create a diverse range of functional molecules. These derivatizations can occur at the silicon center or on the pentafluorophenyl rings.

Reactions at the Silicon Center: The precursor (C₆F₅)₃SiCl is a key starting point for nucleophilic substitution at the silicon atom. For example, it reacts with amines in the presence of a base like triethylamine (B128534) to yield tris(pentafluorophenyl)silylamines. researchgate.net Similarly, reaction with organometallic reagents can introduce a fourth organic group, as seen in the generation of (4-methylphenethyl)tris(pentafluorophenyl)silane from the corresponding trichlorosilane (B8805176) precursor reacting with an appropriate organometallic reagent. thieme-connect.com

Reactions involving the Pentafluorophenyl Rings: The fluorine atoms on the C₆F₅ rings are susceptible to nucleophilic aromatic substitution, although this is less common than reactions at the silicon center. This provides a pathway for attaching other functional groups directly to the aromatic rings. mdpi.com

Cleavage of the Si-C Bond: A notable characteristic of the tris(pentafluorophenyl)silyl moiety is the susceptibility of the Si-C₆F₅ bond to cleavage by nucleophiles, even weak bases. researchgate.net This reactivity can be exploited for further synthetic transformations. For instance, the reaction of (C₆F₅)₃SiOH with butyllithium (B86547) and a rhenium carbonyl complex resulted in the formation of [Re(CO)₅C₆F₅], demonstrating the transfer of the pentafluorophenyl group from silicon to the metal center. researchgate.net

Derivatization MethodReagents/ConditionsProduct Type
Silylamine Formation R₂NH, Et₃N researchgate.net(C₆F₅)₃SiNR₂
C-C Bond Formation R-MgX or R-Li thieme-connect.com(C₆F₅)₃Si-R
Pentafluorophenyl Group Transfer BuLi, Metal Complex researchgate.netMetal-C₆F₅

Reactivity Profiles and Mechanistic Investigations of the Tris 2,3,4,5,6 Pentafluorophenyl Silyl Group

Impact of Strong Electron-Withdrawing Characteristics on Silicon Reactivity

The defining feature of the tris(pentafluorophenyl)silyl group is the intense electron-withdrawing nature of the three pentafluorophenyl (C₆F₅) substituents. The high electronegativity of the fluorine atoms creates a strong inductive effect, pulling electron density away from the silicon center. This has several profound consequences on the reactivity of the silicon atom and its attached bonds.

Enhanced Lewis Acidity: The electron-deficient nature of the silicon atom in compounds like tris(pentafluorophenyl)silane significantly increases its Lewis acidity compared to alkyl- or non-fluorinated arylsilanes. This heightened acidity makes the silicon atom more susceptible to attack by nucleophiles. In reactions catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, quantum chemical calculations suggest that the borane (B79455) activates the silane (B1218182) by forming a complex. nih.gov This interaction polarizes the Si-H bond, enhancing the hydridic character of the hydrogen and the electrophilic character of the silicon. nih.govnih.gov This principle is mirrored in related perfluoroalkyl systems, where the strong electron-withdrawing character of the substituents results in energetically low-lying frontier orbitals (HOMO and LUMO) compared to their non-fluorinated counterparts. nih.gov

Polarization of Si-H Bonds: In tris(pentafluorophenyl)silane, the Si-H bond is highly polarized (Siᵟ⁺-Hᵟ⁻). nih.gov This is opposite to the polarization in simple alkylsilanes (Siᵟ⁻-Cᵟ⁺) and is a direct result of the cumulative inductive effect of the C₆F₅ groups. nih.gov This polarization facilitates the abstraction of the hydrogen as a hydride (H⁻) by strong Lewis acids, which is a key step in many reduction reactions. nih.govnih.gov

Increased Acidity of Related Silanols: The electron-withdrawing effect also dramatically increases the acidity of corresponding silanols. While the tris(pentafluorophenyl)silanol, (C₆F₅)₃SiOH, is transient and difficult to isolate, related perfluoroalkylsilanols like tris(pentafluoroethyl)silanol are significantly more acidic than their alkyl-substituted counterparts. nih.gov Similarly, other silanes with electron-withdrawing groups attached to silicon, such as trichlorosilane (B8805176), also exhibit acidic reactivity. nih.gov

Role of Steric Hindrance in Reaction Pathways and Selectivity

The three bulky pentafluorophenyl rings create significant steric congestion around the silicon atom. masterorganicchemistry.com This steric hindrance plays a crucial role in dictating the feasibility, rate, and selectivity of reactions involving the (C₆F₅)₃Si group.

Control of Reaction Selectivity: Steric bulk can govern which of several potential sites in a molecule will react. For silyl (B83357) ethers, bulky groups like tert-butyldiphenylsilyl (TBDPS) can selectively protect sterically unhindered primary alcohols over more crowded secondary or tertiary alcohols. chem-station.com While specific studies on the (C₆F₅)₃Si group's selectivity are not detailed in the provided results, the principle of steric hindrance suggests it would exhibit high selectivity for less hindered substrates. masterorganicchemistry.com In reductions of ethers catalyzed by B(C₆F₅)₃, sterically hindered ethers like diisopropyl ether yield only the silyl ether product, whereas less hindered ethers can be fully reduced to the alkane, demonstrating how steric factors on the substrate can control reaction outcomes. nih.gov

Influence on Reaction Rates: Steric hindrance can slow down or even prevent reactions. In nucleophilic substitution reactions at the silicon center, the bulky substituents can block the approach of the nucleophile. masterorganicchemistry.com For example, in the B(C₆F₅)₃-catalyzed silylation of alcohols, very bulky silanes like triisopropylsilane (B1312306) (iPr₃SiH) were found to be unreactive under conditions where less bulky silanes readily formed silyl ethers. acs.org This illustrates that the steric profile of the silylating agent is a critical factor for reactivity.

The interplay between the strong electron-withdrawing effects and the significant steric bulk makes the tris(pentafluorophenyl)silyl group a unique tool in synthesis, where its reactivity can be finely tuned.

Investigations into Si-C₆F₅ Bond Cleavage Reactions under Various Conditions

The bond between silicon and the pentafluorophenyl ring (Si-C₆F₅) exhibits distinct reactivity and can be cleaved under specific conditions. Research into this area has revealed that this bond is particularly susceptible to cleavage by basic reagents.

In one study, the synthesis of tris(pentafluorophenyl)silanol, (C₆F₅)₃SiOH, was explored. It was observed that the Si-C₆F₅ bond in this compound is readily cleaved even in the presence of weak bases. This reactivity was so pronounced that it prevented the isolation of the desired tris(pentafluorophenyl)silanolate anion, [(C₆F₅)₃SiO]⁻. When (C₆F₅)₃SiOH was reacted with butyllithium (B86547) in an attempt to form the lithium silanolate, followed by reaction with a rhenium carbonyl complex, the observed product was [Re(CO)₅(C₆F₅)]. This outcome indicates that instead of the silanolate acting as a nucleophile, the Si-C₆F₅ bond was cleaved, and a C₆F₅ group was transferred to the rhenium center.

Another relevant observation comes from reactions involving the highly Lewis acidic borane, B(C₆F₅)₃, and triethylsilane (Et₃SiH). In these systems, a slow reaction can occur that results in the formation of Et₃SiC₆F₅, alongside bis(pentafluorophenyl)borane. jyu.fi This demonstrates a transfer of a pentafluorophenyl group from boron to silicon, a process in which a borane-silane adduct is implicated. jyu.fi While the C₆F₅ group originates from boron in this case, the reaction underscores the feasibility of forming Si-C₆F₅ bonds and, by extension, the relative lability of the B-C₆F₅ bond which can lead to such transfers.

These findings highlight that the Si-C₆F₅ linkage, while stable under many conditions, is a reactive site that can be selectively cleaved, particularly by nucleophilic or basic reagents.

Applications as a Protecting Group in Complex Organic Synthesis

Silyl ethers are among the most widely used protecting groups for alcohols in organic synthesis due to their ease of formation, general stability under many reaction conditions, and reliable cleavage. masterorganicchemistry.comharvard.edu The properties of a silyl ether, such as its stability towards acidic or basic conditions, are heavily influenced by the steric bulk and electronic nature of the substituents on the silicon atom. chem-station.comuwindsor.ca

Common silyl protecting groups range from the highly labile trimethylsilyl (B98337) (TMS) group to the more robust, sterically hindered groups like triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS). chem-station.comuwindsor.ca The general stability of silyl ethers towards acid increases with steric bulk (TMS < TES < TBS < TIPS < TBDPS). chem-station.com

While the tris(pentafluorophenyl)silyl group is not a conventional protecting group, its properties can be inferred from general principles. Its significant steric bulk would likely confer high stability towards acid-catalyzed hydrolysis. chem-station.com Conversely, the strong electron-withdrawing nature of the C₆F₅ groups would render the silicon atom highly electrophilic, likely making the corresponding silyl ether very susceptible to cleavage by nucleophiles, such as fluoride (B91410) ions. masterorganicchemistry.com The formation of Si-F bonds is a strong thermodynamic driving force for fluoride-mediated deprotection. chem-station.comharvard.edu

The synthesis of silyl ethers can be achieved through various methods, often involving the reaction of an alcohol with a silyl chloride (R₃SiCl) in the presence of a base like imidazole, or with a silyl triflate (R₃SiOTf) and a non-nucleophilic base. chem-station.comyoutube.com An alternative, powerful method is the dehydrogenative silylation of alcohols using a hydrosilane (R₃SiH) catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. acs.org This method is notable for its mild conditions and tolerance of a wide range of functional groups. acs.org

Table 1: Comparison of Common Silyl Protecting Groups and Their General Characteristics
Silyl GroupAbbreviationTypical ReagentRelative Acid StabilityRelative Steric Bulk
TrimethylsilylTMSTMSClLowLow
TriethylsilylTESTESClModerateModerate
tert-ButyldimethylsilylTBS/TBDMSTBSClHighHigh
TriisopropylsilylTIPSTIPSClVery HighVery High
tert-ButyldiphenylsilylTBDPSTBDPSClVery HighVery High

Although direct applications of (C₆F₅)₃Si as a standard protecting group are not widely documented, its unique electronic and steric profile suggests it would occupy a specific niche, likely characterized by high acid stability and high reactivity towards nucleophilic cleavage.

Studies on the Formation and Stability of Carbocations Mediated by the Tris(pentafluorophenyl)silyl Group

The ability of a silicon atom to stabilize a positive charge on an adjacent (beta) carbon is known as the β-silicon effect. scispace.com This stabilizing interaction, a form of hyperconjugation, involves the donation of electron density from the C-Si σ-bond into the empty p-orbital of the carbocation. scispace.com The magnitude of this effect can lead to significant rate enhancements in reactions proceeding through carbocation intermediates. nih.gov

The stability of a β-silyl carbocation is critically dependent on the electronic properties of the substituents on the silicon atom. semanticscholar.org Research has shown that the stabilizing ability of the silyl group is directly related to the electron-withdrawing capacity of its ligands. semanticscholar.org Attaching electron-withdrawing groups to the silicon diminishes the β-effect because it reduces the ability of the C-Si bond to donate electron density to the adjacent carbocationic center. scispace.comsemanticscholar.org

Therefore, the tris(pentafluorophenyl)silyl group, with its three potent electron-withdrawing C₆F₅ rings, is expected to offer significantly less stabilization to a β-carbocation compared to an electron-donating group like trimethylsilyl, (CH₃)₃Si. While the β-effect for the (C₆F₅)₃Si group itself is not specifically quantified in the provided search results, the established trend indicates its stabilizing power would be minimal. semanticscholar.org

The generation and observation of stable, saturated β-silyl carbocations in the condensed phase have been challenging due to their high reactivity. scispace.com However, success has been achieved by using reaction conditions with very low nucleophilicity, such as employing tetrakis(pentafluorophenyl)borate, [B(C₆F₅)₄]⁻, as the counterion and non-nucleophilic solvents like benzene. scispace.comnih.gov These studies have allowed for the direct NMR spectroscopic observation of saturated β-silyl carbocations that are stable at room temperature. nih.gov Such investigations provide a framework for understanding how the electronic nature of the silyl group, including highly electron-deficient variants like (C₆F₅)₃Si, modulates carbocation stability. scispace.com

Mechanistic Elucidation of Reactions Involving Tris(2,3,4,5,6-pentafluorophenyl)silicon as a Reagent

The tris(pentafluorophenyl)silyl group is often part of a silane reagent, such as tris(pentafluorophenyl)silane, (C₆F₅)₃SiH, used in reduction reactions. A particularly well-studied area is the hydrosilylation of carbonyls and other unsaturated functionalities catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. nih.govmdpi.com Mechanistic studies have revealed a pathway that diverges from classical Lewis acid catalysis.

Instead of the borane activating the carbonyl substrate, extensive evidence points to the borane activating the silane's Si-H bond. jyu.fimdpi.com The generally accepted mechanism, often called the Piers mechanism, involves the following key steps: nih.govmdpi.com

Silane Activation: The Lewis acid B(C₆F₅)₃ interacts with the hydrosilane to form a borane-silane adduct or a "frustrated Lewis pair" (FLP) complex. nih.govjyu.fi This interaction polarizes and weakens the Si-H bond, abstracting a hydride to form a hydridoborate anion, [HB(C₆F₅)₃]⁻, and a transient, highly electrophilic silylium (B1239981) species, [R₃Si]⁺. mdpi.comacs.org

Nucleophilic Attack: The carbonyl oxygen (or other nucleophile) attacks the electrophilic silicon of the activated complex. mdpi.com Studies with stereogenic silanes have shown that this step proceeds with an inversion of configuration at the silicon center, consistent with a bimolecular, Sₙ2-type mechanism at silicon. nih.gov

Hydride Transfer: The resulting intermediate, a silyloxonium ion paired with the hydridoborate anion, collapses. nih.gov The hydride from the [HB(C₆F₅)₃]⁻ anion is transferred to the electrophilic carbon of the original carbonyl group, yielding the silyl ether product and regenerating the B(C₆F₅)₃ catalyst. jyu.fimdpi.com

This mechanistic pathway is supported by several lines of evidence, including kinetic studies which show that reactions are often first order in silane and that increasing the concentration of the (basic) carbonyl substrate can inhibit the reaction rate. mdpi.comacs.org This is because the borane must be free from the carbonyl to activate the silane. acs.org

Table 2: Mechanistic Steps in B(C₆F₅)₃-Catalyzed Hydrosilylation of a Ketone
StepDescriptionKey Intermediates
1Activation of hydrosilane by B(C₆F₅)₃[R₃SiH---B(C₆F₅)₃] complex, [R₃Si]⁺[HB(C₆F₅)₃]⁻ ion pair
2Nucleophilic attack by ketone on the activated silicon center[R₂C=O⁺-SiR₃][HB(C₆F₅)₃]⁻ (Silyloxonium ion pair)
3Hydride transfer from borohydride (B1222165) to carbonR₂CH-O-SiR₃ (Silyl ether product) + B(C₆F₅)₃ (Catalyst regenerated)

Direct observation of the crucial borane-silane adduct has been challenging with B(C₆F₅)₃ itself, but has been achieved using a more strongly Lewis acidic borane, providing conclusive evidence for this silane-activation pathway. nih.govjyu.fi

Coordination Chemistry of Tris 2,3,4,5,6 Pentafluorophenyl Silyl Ligands

Complexation with Transition Metals and Main Group Elements

The highly electron-withdrawing nature of the three pentafluorophenyl rings in the (C₆F₅)₃Si ligand imparts a strong Lewis acidic character to the silicon atom. This property, coupled with its considerable steric bulk, dictates its coordination behavior. The (C₆F₅)₃Si ligand readily forms complexes with a variety of transition metals and main group elements through several synthetic strategies.

One common method for the synthesis of metal-tris(pentafluorophenyl)silyl complexes is the reaction of a suitable metal precursor with a silylating agent derived from tris(pentafluorophenyl)silane, (C₆F₅)₃SiH. For instance, the reaction of metal halides with alkali metal salts of the silyl (B83357) anion, M'[(C₆F₅)₃Si] (where M' = Li, Na, K), can lead to the formation of the desired metal-silyl bond. wikipedia.org Oxidative addition of the Si-H bond in (C₆F₅)₃SiH to low-valent metal centers is another effective route. wikipedia.org

The complexation is not limited to transition metals. Main group elements also form stable adducts with the (C₆F₅)₃Si ligand. For example, the interaction of tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, a potent Lewis acid, with silylating agents can lead to the formation of borate (B1201080) anions incorporating the silyl group. acs.orgnih.govrsc.org Similarly, complexes with other main group elements like aluminum have been explored. acs.orgnih.gov The formation of these complexes is often driven by the favorable interaction between the hard Lewis acidic metal or main group element and the relatively hard silyl anion.

The table below summarizes some examples of transition metal and main group element complexes formed with the tris(pentafluorophenyl)silyl ligand.

Metal/Main Group ElementPrecursor ExampleResulting Complex Type
Iron (Fe)(C₅H₅)Fe(CO)₂Na(C₅H₅)Fe(CO)₂(Si(C₆F₅)₃)
Titanium (Ti)TiCl₄[TiCl₃(Si(C₆F₅)₃)]⁻
Zirconium (Zr)ZrCl₄[ZrCl₃(Si(C₆F₅)₃)]⁻
Boron (B)B(C₆F₅)₃[B(C₆F₅)₃(Si(C₆F₅)₃)]⁻
Aluminum (Al)Al(C₆F₅)₃[Al(C₆F₅)₃(Si(C₆F₅)₃)]⁻

Structural Characterization of Metal-Tris(pentafluorophenyl)silyl Complexes

A recurring structural feature in these complexes is the presence of a direct sigma bond between the metal and the silicon atom of the (C₆F₅)₃Si ligand. The Si-C bond lengths within the pentafluorophenyl rings and the C-F bond lengths are consistent with those observed in other perfluorinated aromatic compounds. The geometry around the silicon atom is typically tetrahedral.

The coordination geometry around the metal center is highly dependent on the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. For instance, in octahedral complexes, the (C₆F₅)₃Si ligand occupies one of the coordination sites. nih.gov The significant steric bulk of the tris(pentafluorophenyl)silyl ligand can influence the arrangement of other ligands and may lead to distorted geometries.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing these complexes in solution. ¹⁹F NMR is particularly informative due to the presence of the pentafluorophenyl groups, providing distinct signals that can confirm the presence and electronic environment of the ligand. ²⁹Si NMR spectroscopy directly probes the silicon nucleus, and the chemical shift can provide insights into the nature of the metal-silicon bond. nih.gov

The table below presents typical bond distances observed in structurally characterized metal-tris(pentafluorophenyl)silyl complexes.

BondTypical Bond Length (Å)
M-SiVaries depending on the metal
Si-C (C₆F₅)~1.90 - 1.95
C-F~1.33 - 1.37

Influence of the (C₆F₅)₃Si Ligand on Metal Center Electronic and Geometric Properties

The tris(pentafluorophenyl)silyl ligand exerts a profound influence on the electronic and geometric properties of the metal center to which it is coordinated. This influence stems from a combination of its strong σ-donating ability and the significant steric hindrance it imposes.

Electronic Effects: The highly electronegative fluorine atoms on the phenyl rings withdraw electron density from the silicon atom, making the (C₆F₅)₃Si group a potent σ-donor ligand. rsc.org This strong σ-donation increases the electron density at the metal center. rsc.org This increased electron density can, in turn, affect the reactivity of the metal complex, often enhancing its nucleophilicity or its ability to participate in oxidative addition reactions. The ligand field strength of silyl ligands can significantly impact the kinetics of catalytic reactions by altering the d-orbital splitting of the transition metal center. chemijournal.com

Geometric Effects: The steric bulk of the three pentafluorophenyl groups is substantial. This steric pressure can enforce specific coordination geometries around the metal center, sometimes leading to unusual or distorted structures. For example, the large cone angle of the (C₆F₅)₃Si ligand can prevent the coordination of additional ligands or favor the formation of complexes with lower coordination numbers. This steric protection can also enhance the stability of the complex by preventing decomposition pathways that involve intermolecular reactions.

Ligand Design Principles for Enhanced Coordination Properties

The study of the (C₆F₅)₃Si ligand has contributed to the development of general principles for designing silyl ligands with tailored coordination properties. The primary strategies for modifying silyl ligands revolve around tuning their steric and electronic characteristics. nih.gov

Steric Control: The steric demand of a silyl ligand can be systematically varied by changing the substituents on the silicon atom. Increasing the size of the substituents, for instance, by replacing phenyl groups with bulkier groups like tert-butyl, can be used to create a more sterically crowded environment around the metal center. This can be a deliberate strategy to stabilize reactive species or to control the selectivity of catalytic reactions. nih.gov

Electronic Tuning: The electronic properties of the silyl ligand can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the organic substituents. For example, replacing the pentafluorophenyl groups with less fluorinated or non-fluorinated aryl groups would decrease the electron-withdrawing nature of the ligand, thereby modulating the electron density at the metal center. nih.gov Conversely, introducing even stronger electron-withdrawing groups could further enhance the σ-donating ability of the silyl ligand.

Introduction of Donor Functionalities: A more advanced design principle involves incorporating additional donor atoms into the silyl ligand framework. These "chelating" or "pincer-type" silyl ligands can bind to the metal center through more than one atom, leading to enhanced stability and control over the metal's coordination environment. rsc.org This approach allows for the creation of well-defined and robust catalytic systems.

The continuous development of new silyl ligands based on these principles is a vibrant area of research, with the goal of creating more efficient and selective catalysts for a wide range of chemical transformations.

Investigation of Potential Catalytic Activity and Role in Catalytic Processes

Assessment of Intrinsic Lewis Acidity of Tris(2,3,4,5,6-pentafluorophenyl)silicon

The Lewis acidity of a compound is a fundamental determinant of its potential as a catalyst for a wide range of chemical reactions. For this compound, a direct experimental or computational assessment of its intrinsic Lewis acidity is not extensively documented in publicly available research. However, its Lewis acidic character can be inferred from the general principles of electronic effects in organosilicon compounds. The presence of three highly electron-withdrawing pentafluorophenyl groups is expected to significantly increase the electrophilicity of the silicon center compared to non-fluorinated analogues like triphenylsilane.

In related perfluorinated silicon compounds, the attachment of highly electronegative groups has been shown to induce significant Lewis acidity. For instance, computational studies on other perfluorinated organosilicon compounds have shown that the electron-withdrawing nature of the substituents enhances the Lewis acidic character of the silicon atom. While direct quantitative data for this compound is scarce, it is reasonable to hypothesize that it would exhibit notable Lewis acidic properties, albeit likely weaker than its boron counterpart due to differences in electronegativity and the ability of the central atom to accommodate an additional electron pair.

Comparative Analysis of Reactivity and Potential Catalytic Behavior with Boron Analogues (e.g., Tris(pentafluorophenyl)borane)

A comparative analysis with its well-studied boron analogue, Tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), offers valuable insights into the potential reactivity and catalytic behavior of this compound. nih.govresearchgate.netmdpi.commdpi.comnih.govcmu.edursc.orgnih.govstorkapp.mejyu.fiacs.orgresearchgate.netresearchgate.netrsc.orgacs.orgacs.orgacs.orgacs.org

Lewis Acidity: B(C₆F₅)₃ is a potent Lewis acid, a property derived from the electron-deficient nature of the boron atom, which is further amplified by the three strongly electron-withdrawing pentafluorophenyl groups. nih.gov This high Lewis acidity allows B(C₆F₅)₃ to activate a wide range of substrates. researchgate.netrsc.org In contrast, silicon is inherently less electronegative than boron, which would suggest that this compound is a weaker Lewis acid than B(C₆F₅)₃. Computational studies on related borane (B79455) and silane (B1218182) compounds support this general trend.

Catalytic Activity in Hydrosilylation: B(C₆F₅)₃ is a highly effective catalyst for the hydrosilylation of various functional groups, including carbonyls, imines, and alkenes. nih.govacs.orgacs.org The mechanism is proposed to involve the activation of the Si-H bond of a silane by the borane, rather than the activation of the substrate itself. cmu.eduacs.org This leads to the formation of a silylium-like species and a hydridoborate anion, which then effect the reduction. cmu.edu

Given the structural analogy, it is plausible that this compound could also catalyze hydrosilylation reactions. However, its lower anticipated Lewis acidity might translate to lower catalytic efficiency or a requirement for more forcing reaction conditions.

Interaction with Substrates: B(C₆F₅)₃ is known to form adducts with a variety of Lewis bases. acs.org The steric bulk of the pentafluorophenyl groups plays a crucial role in its reactivity, leading to the concept of "frustrated Lewis pairs" (FLPs) when combined with bulky Lewis bases. nih.gov While this compound possesses a similar sterically hindered environment around the central atom, its interactions with Lewis bases and its potential to form FLPs have not been reported.

Comparative Properties of Tris(pentafluorophenyl)borane and Postulated Properties of Tris(pentafluorophenyl)silicon
PropertyTris(pentafluorophenyl)borane (B(C₆F₅)₃)This compound ((C₆F₅)₃SiH)
Lewis Acidity Strong Lewis acidExpected to be a weaker Lewis acid than the boron analogue
Role in Hydrosilylation Effective catalyst, activates the Si-H bondPotentially catalytic, but likely with lower activity
Mechanism of Action Forms silylium-like species and hydridoborateHypothesized to follow a similar pathway if catalytic
Frustrated Lewis Pair Chemistry Well-established component of FLPsPotential for FLP formation, but not yet demonstrated

Exploration as a Co-catalyst or Activator in Organometallic and Organic Transformations

The potential of this compound as a co-catalyst or activator in organometallic and organic transformations remains a largely unexplored area of research. In many catalytic systems, a co-catalyst is employed to activate a primary catalyst or a substrate. Given its anticipated Lewis acidic nature, this compound could theoretically function in such a capacity.

For instance, in polymerization catalysis, strong Lewis acids are often used as activators for metallocene and other post-metallocene catalysts. B(C₆F₅)₃ is a prime example of such an activator. nih.gov By analogy, this compound could potentially abstract an alkyl or other group from a transition metal pre-catalyst to generate a catalytically active cationic species. However, its efficacy would depend on its Lewis acidity being sufficient to induce this abstraction.

In organic synthesis, Lewis acids are used to activate substrates towards nucleophilic attack. For example, B(C₆F₅)₃ catalyzes various reactions, including reductions of carbonyls and imines. nih.govresearchgate.net While there are no specific reports of this compound being used in this context, its potential to activate carbonyls or other Lewis basic functional groups warrants investigation. It could also potentially act as a co-catalyst in conjunction with other reagents, for example, in promoting the formation of reactive intermediates. adhesivesmag.com

Challenges and Opportunities in Developing Catalytic Applications for Perfluorinated Silicon Species

The development of catalytic applications for perfluorinated silicon species like this compound presents both significant challenges and unique opportunities.

Challenges:

Synthesis and Stability: The synthesis of highly fluorinated organosilicon compounds can be challenging, often requiring specialized starting materials and reaction conditions. The stability of the Si-C bond in the presence of highly electronegative groups and potentially nucleophilic reagents under catalytic conditions can also be a concern.

Lower Lewis Acidity: As previously discussed, the inherent lower electronegativity of silicon compared to boron suggests that perfluorinated silanes will generally be weaker Lewis acids than their borane counterparts. This may limit their effectiveness in catalytic reactions that require very strong Lewis acids.

Reactivity of the Si-H Bond: The presence of a reactive Si-H bond in this compound adds another layer of complexity. While this bond can be a source of hydride for reductions, it can also lead to undesired side reactions or catalyst decomposition.

Lack of Fundamental Data: A significant hurdle is the lack of fundamental research on the properties and reactivity of such compounds. Without a solid understanding of their Lewis acidity, coordination chemistry, and reaction mechanisms, the rational design of catalytic systems is difficult. sigmaaldrich.com

Opportunities:

Unique Reactivity: The combination of a silicon center with perfluorinated aryl groups could lead to unique reactivity profiles that are distinct from both non-fluorinated silanes and perfluorinated boranes. This could open up new avenues for catalysis that are not accessible with existing systems.

"Frustrated" Lewis Pair Chemistry: The steric bulk of the pentafluorophenyl groups offers the potential for the development of novel silicon-based frustrated Lewis pairs. These could be exploited for the activation of small molecules and in metal-free catalysis.

Fine-tuning of Catalytic Properties: The ability to modify the substituents on the silicon atom provides an opportunity to fine-tune the electronic and steric properties of the catalyst. This could allow for the optimization of catalytic activity and selectivity for specific transformations. adhesivesmag.com

Advancements in Organofluorine and Organosilicon Chemistry: The pursuit of catalytic applications for perfluorinated silicon species will drive further advancements in the fundamental chemistry of these compounds, leading to a better understanding of their synthesis, structure, and reactivity.

Challenges and Opportunities in Catalysis with Perfluorinated Silicon Species
AspectDescription
Challenges
  • Difficult synthesis and potential instability
  • Inherently lower Lewis acidity compared to boron analogues
  • Complex reactivity due to the Si-H bond
  • Limited fundamental research data
  • Opportunities
  • Potential for unique and novel reactivity
  • Exploration of silicon-based frustrated Lewis pairs
  • Tunable catalyst properties through substituent modification
  • Driving fundamental research in organofluorine and organosilicon chemistry
  • Advanced Spectroscopic and Structural Characterization Techniques

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F, ²⁹Si NMR)

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Tris(2,3,4,5,6-pentafluorophenyl)silane. Each type of NMR experiment provides unique insights into the molecule's framework.

    ¹H NMR: The proton NMR spectrum is expected to be relatively simple, characterized by a single resonance corresponding to the silicon-hydride (Si-H) proton. The chemical shift of this proton is influenced by the strong electron-withdrawing nature of the three pentafluorophenyl rings. In studies of related silanes reacting with Tris(pentafluorophenyl)borane (B72294), the Si-H proton resonance is a key marker for observing bond activation. jyu.fi

    ¹³C NMR: The ¹³C NMR spectrum would reveal the carbon atoms of the pentafluorophenyl rings. Due to the fluorine substitution, the signals for the aromatic carbons will appear as complex multiplets due to C-F coupling. The carbon atom directly bonded to the silicon (ipso-carbon) would have a distinct chemical shift compared to the other aromatic carbons.

    ¹⁹F NMR: ¹⁹F NMR is particularly informative for this compound. The pentafluorophenyl group gives rise to three distinct fluorine environments, resulting in three sets of signals corresponding to the ortho, meta, and para fluorine atoms. The chemical shifts and coupling patterns are characteristic of the C₆F₅ group attached to a silicon center. researchgate.net In studies involving interactions with Lewis acids like Tris(pentafluorophenyl)borane, changes in the ¹⁹F NMR spectrum, especially shifts in the ortho-fluorine signals, provide direct evidence of electronic perturbations and complex formation. mdpi.comacs.org

    ²⁹Si NMR: ²⁹Si NMR spectroscopy directly probes the silicon nucleus, providing crucial information about its chemical environment. For Tris(2,3,4,5,6-pentafluorophenyl)silane, a single resonance is expected. The chemical shift would be indicative of a silicon atom bonded to one hydrogen and three electron-withdrawing aromatic groups. In reactivity studies, such as the activation of the Si-H bond, a significant change in the ²⁹Si chemical shift and the ¹J(Si-H) coupling constant would be observed, signaling the formation of intermediates like silylium (B1239981) ions or borane-silane adducts. rsc.orgresearchgate.net

    Table 1: Expected NMR Spectroscopic Data for Tris(2,3,4,5,6-pentafluorophenyl)silane and Related Compounds

    NucleusCompoundExpected Chemical Shift (δ, ppm)Key Features
    ¹HTris(pentafluorophenyl)silane~4.5 - 5.5Singlet or multiplet for Si-H proton.
    ¹³CTris(pentafluorophenyl)silane~100 - 150Multiple complex signals for C₆F₅ rings with C-F coupling.
    ¹⁹FTris(pentafluorophenyl)silane-130 to -165Three distinct multiplets for ortho, meta, and para fluorines.
    ²⁹SiTriphenylsilane (for comparison)-20.3Reference for a related triarylsilane. rsc.org

    Mass Spectrometry for Molecular Identification and Fragmentation Analysis (e.g., HR-MS)

    Mass spectrometry (MS) is vital for confirming the molecular weight and elemental composition of Tris(2,3,4,5,6-pentafluorophenyl)silane.

    High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a precise mass measurement, allowing for the unambiguous determination of the compound's elemental formula (C₁₈HF₁₅Si). The expected exact mass is approximately 530.96 g/mol .

    Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecule undergoes fragmentation, providing structural clues. The fragmentation pattern of Tris(2,3,4,5,6-pentafluorophenyl)silane would likely involve:

    Loss of the hydride radical (H•) to form the stable [ (C₆F₅)₃Si ]⁺ cation.

    Cleavage of the Si-C bonds, leading to the loss of pentafluorophenyl radicals (•C₆F₅) or neutral pentafluorobenzene (B134492) (C₆F₅H).

    The presence of ions corresponding to the C₆F₅⁺ fragment and other fluorinated aromatic species. Analysis of these fragments helps to piece together the molecular structure. For instance, the mass spectrum of the related trimethyl(pentafluorophenyl)silane (B73885) shows characteristic peaks corresponding to the intact molecule and its fragments. nih.gov

    Table 2: Predicted High-Resolution Mass Spectrometry Data

    ParameterValue
    Molecular FormulaC₁₈HF₁₅Si
    Molecular Weight530.27 g/mol
    Predicted [M]⁺m/z 530.96
    Predicted [M-H]⁺m/z 529.95
    Predicted [M-C₆F₅]⁺m/z 363.98

    X-ray Diffraction Analysis for Solid-State Structure Determination

    Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for Tris(2,3,4,5,6-pentafluorophenyl)silane itself is not prominently reported in the searched literature, analysis of closely related structures, such as Tris(pentafluorophenyl)(phenylethyl)silane, provides valuable insights. thieme-connect.com Such studies reveal precise bond lengths, bond angles, and intermolecular interactions. For Tris(pentafluorophenyl)silane, a key feature would be the geometry around the central silicon atom, which is expected to be tetrahedral. The three pentafluorophenyl rings would likely adopt a propeller-like conformation to minimize steric hindrance, a common feature in related tris(pentafluorophenyl) compounds like B(C₆F₅)₃. wikipedia.org Intramolecular and intermolecular interactions, such as π-stacking or C-F···H contacts, would also be elucidated, governing the crystal packing. thieme-connect.com

    Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Identification

    Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the characteristic functional groups within the molecule by probing their vibrational modes.

    FTIR Spectroscopy: The FTIR spectrum of Tris(2,3,4,5,6-pentafluorophenyl)silane would be dominated by strong absorptions corresponding to the C-F bonds and the aromatic rings. Key expected peaks include:

    A distinct Si-H stretching vibration, typically found in the 2100-2300 cm⁻¹ region. The position of this peak is sensitive to the electronic environment of the silicon atom. mdpi.com

    Strong C-F stretching vibrations, usually appearing in the 1100-1400 cm⁻¹ range.

    Aromatic C=C stretching vibrations around 1500-1650 cm⁻¹.

    A characteristic absorption for the C₆F₅ group is often seen near 970 cm⁻¹.

    Raman Spectroscopy: Raman spectroscopy provides complementary information. The Si-H stretch is also Raman active. The symmetric vibrations of the pentafluorophenyl rings are often strong in the Raman spectrum, which can aid in a more complete vibrational assignment. Spectroscopic studies on related tris(pentafluorophenyl) derivatives provide reference points for these assignments. researchgate.nettue.nl

    Table 3: Characteristic Vibrational Frequencies for Tris(pentafluorophenyl)silane

    Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
    Si-H Stretch2100 - 2300FTIR, Raman
    Aromatic C=C Stretch1500 - 1650FTIR, Raman
    C-F Stretch1100 - 1400FTIR
    C₆F₅ Ring Mode~970FTIR

    Advanced Spectroscopic Probes for Electronic Structure and Dynamics

    The reactivity of the Si-H bond in Tris(2,3,4,5,6-pentafluorophenyl)silane, particularly its interaction with strong Lewis acids, has been investigated using advanced spectroscopic methods. A prominent area of research is its reaction with Tris(pentafluorophenyl)borane, B(C₆F₅)₃, a cornerstone of "Frustrated Lewis Pair" (FLP) chemistry. nih.govresearchgate.netnih.gov

    Spectroscopic studies have been crucial in elucidating the mechanism of Si-H bond activation. mdpi.comresearchgate.net Upon interaction with B(C₆F₅)₃, the silane's Si-H bond is polarized and weakened. This process has been monitored in situ using a combination of techniques:

    Low-Temperature NMR Spectroscopy (¹H, ¹¹B, ¹⁹F, ²⁹Si): These studies have provided evidence for the formation of a borane-silane adduct. mdpi.comnih.gov This is observed through significant shifts in the NMR signals, particularly the upfield shift of the ortho-fluorine resonances on the borane (B79455) and changes in the Si-H proton and silicon-29 (B1244352) signals of the silane (B1218182). mdpi.com

    Vibrational Spectroscopy (IR): The formation of the borane-silane complex is accompanied by a dramatic red-shift (decrease in frequency) of the Si-H stretching band in the IR spectrum, indicating a significant weakening of this bond upon adduct formation. mdpi.com

    UV-Vis Spectroscopy: The electronic structure of highly Lewis acidic boranes can be probed by UV-Vis spectroscopy. The formation of a complex between a silane and a borane catalyst can lead to observable changes in the electronic absorption spectrum, providing another handle to study these dynamic interactions. nih.govmdpi.com

    These advanced spectroscopic investigations are vital for understanding the electronic nature of the Si-H bond in Tris(2,3,4,5,6-pentafluorophenyl)silane and how it is modulated in catalytic processes, providing a deeper understanding of its reactivity and potential applications. researchgate.net

    Theoretical and Computational Chemistry Studies

    Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

    DFT calculations provide significant insights into the electronic makeup of tris(pentafluorophenyl)silane and its derivatives. Quantum chemical calculations on related perfluoroalkylated silanide anions, such as [Si(C₂F₅)₃]⁻, reveal that the strong electron-withdrawing nature of the perfluoroalkyl groups dramatically influences the electronic structure. These computations show significantly lowered HOMO and LUMO energy levels in the perfluorinated anions compared to their non-fluorinated counterparts. This suggests a reduced Lewis basicity and, consequently, an increased Lewis acidity at the silicon center in its cationic or activated state.

    For the corresponding anion, [Si(C₂F₅)₃]⁻, calculations show that the C-Si-C bond angles are significantly more acute (94.0°–95.8°) than in the parent silane (B1218182) Si(C₂F₅)₃H (107.7°–108.7°). This geometric change indicates a higher p-orbital character in the Si-C bonds and a greater s-orbital character in the lone pair of the silicon atom in the anionic state. While direct DFT studies on the neutral tris(pentafluorophenyl)silane are less common in the literature, these findings on analogous compounds provide a foundational understanding of the electronic effects imparted by the three C₆F₅ groups.

    Computational Modeling of Reaction Mechanisms and Transition States

    A significant body of computational work has focused on modeling the reaction mechanisms of silanes, including tris(pentafluorophenyl)silane analogues, particularly in reactions catalyzed by the potent Lewis acid tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃. DFT calculations have been instrumental in mapping the pathways for processes like hydrosilylation.

    The widely accepted mechanism for the B(C₆F₅)₃-catalyzed reduction of carbonyls involves the initial activation of the Si-H bond. Computational studies support a mechanism that proceeds not through carbonyl activation, but through the formation of a borane-silane adduct. mdpi.comresearchgate.net This key intermediate has been studied computationally, and in a closely related system involving triethylsilane (Et₃SiH), the thermodynamic parameters for its formation with a highly Lewis-acidic boraindene have been calculated. jyu.fi

    Table 1: Calculated Thermodynamic Parameters for Borane-Silane Adduct Formation jyu.fi Note: Data for the adduct of Et₃SiH with 1,2,3-tris(pentafluorophenyl)-4,5,6,7-tetrafluoro-1-boraindene.

    ParameterValue (kJ mol⁻¹)Description
    ΔEdist+27.2Energy required to distort the geometries of the individual fragments.
    ΔEint-76.1Interaction energy (electronic/bonding effects) that stabilizes the adduct.
    ΔH°calc-48.9Calculated enthalpy of adduct formation.
    ΔG°calc+11.7Calculated Gibbs free energy of adduct formation.

    These calculations elucidate the transition states and intermediates, such as the formation of a silylium-hydridoborate ion pair, [R₃Si]⁺[HB(C₆F₅)₃]⁻, which is a key step in the hydride transfer process. mdpi.com The reaction is often depicted as an Sₙ2-type displacement at the silicon center, a pathway that has been substantiated by computational modeling. mdpi.com

    Prediction of Reactivity, Stability, and Spectroscopic Parameters

    Computational models are effective in predicting the reactivity of tris(pentafluorophenyl)silane. For instance, the low-lying LUMO and the polarized Si-H bond, as suggested by calculations on related systems, correctly predict its susceptibility to activation by strong Lewis acids. Furthermore, the Lewis amphoteric character of the corresponding silanide anion, [Si(C₆F₅)₃]⁻, has been rationalized through quantum chemical calculations, explaining its observed reactivity.

    The stability of intermediates and products can also be assessed. For example, computational studies help rationalize the preference for certain reaction pathways over others, such as migration versus direct deoxygenation in rearrangement reactions catalyzed by B(C₆F₅)₃. researchgate.net

    Spectroscopic parameters are another area where computational chemistry provides predictive power. The interaction between a silane and a borane (B79455) to form an adduct leads to significant changes in spectroscopic signatures. For example, the Si-H vibrational frequency is a sensitive probe of this interaction. In the free silane Et₃SiH, the ν(Si-H) stretch appears at 2103 cm⁻¹. jyu.fi Upon formation of an adduct with a strongly Lewis acidic borane, this band shifts dramatically to a broad signal around 1918 cm⁻¹, a change that can be predicted and corroborated by DFT frequency calculations. jyu.fi

    Comparative Computational Analysis of Lewis Acidity between Silicon and Boron Analogues

    A comparative computational analysis reveals the profound differences in the Lewis acidity of the silicon center in tris(pentafluorophenyl)silane and the boron center in its well-studied analogue, tris(pentafluorophenyl)borane (B(C₆F₅)₃). While B(C₆F₅)₃ is one of the strongest neutral Lewis acids known, (C₆F₅)₃SiH is not a Lewis acid at its silicon center; instead, it acts as a Lewis base (a hydride donor) towards B(C₆F₅)₃.

    Computational studies quantify the Lewis acidity of B(C₆F₅)₃ through various metrics, such as the Fluoride (B91410) Ion Affinity (FIA) and Hydride Ion Affinity (HIA). These calculations firmly establish its high acidity, placing it between BF₃ and BCl₃ in strength. researchgate.net Calculations show that the unique catalytic pathway of B(C₆F₅)₃ with silanes is due to its stronger Lewis acidity towards the silane itself, rather than towards other reagents like carbonyls. mdpi.com This interaction polarizes the Si-H bond, making the hydride more available for transfer.

    The interaction is further stabilized by secondary interactions between the ortho-fluorine atoms of the borane and the silicon center of the silane, which helps overcome the unfavorable geometries required to form the frustrated Si-H-B complex. mdpi.com The strength of this interaction is evident from the calculated enthalpy of adduct formation. jyu.fi In essence, the computational comparison highlights a complementary relationship: the high Lewis acidity of the boron center in B(C₆F₅)₃ is perfectly matched to activate the Si-H bond of the Lewis basic silane, (C₆F₅)₃SiH.

    Table 2: Selected Computational and Experimental Lewis Acidity Parameters for B(C₆F₅)₃

    Method/ParameterValue for B(C₆F₅)₃Reference Compound/Value
    Calculated FIA (kJ mol⁻¹)~480-490SbF₅ (~501) cardiff.ac.uk
    Calculated HIA (kJ mol⁻¹)~400-410BF₃ (~340) cardiff.ac.uk
    Gutmann-Beckett Number (AN)82AlCl₃ (87) researchgate.net

    Advanced Materials Science and Emerging Applications

    Application in the Design of Novel Organosilicon Building Blocks for Material Synthesis

    The synthesis of well-defined organosilicon building blocks is fundamental to the creation of advanced materials. Tris(2,3,4,5,6-pentafluorophenyl)silane serves as a valuable precursor for such building blocks, primarily through reactions involving its Si-H group. The strong electron-withdrawing nature of the three pentafluorophenyl rings enhances the hydridic character of the silicon-hydrogen bond, making it susceptible to activation by potent Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃).

    This activation is a cornerstone of the Piers-Rubinsztajn (P-R) reaction, a powerful method for forming siloxane (Si-O-Si) bonds. nih.gov In this reaction, a hydrosilane, such as Tris(2,3,4,5,6-pentafluorophenyl)silane, reacts with an alkoxysilane (Si-OR) or a silanol (B1196071) (Si-OH) in the presence of a catalyst. nih.gov The process involves the cleavage of the Si-H bond and subsequent formation of a new Si-O bond, typically releasing a volatile hydrocarbon. nih.gov This catalytic cycle allows for the precise construction of complex siloxane architectures that can serve as advanced building blocks. For instance, this methodology can be used to synthesize functionalized oligosiloxanes with tailored properties for applications in surfactants and specialized films. nih.gov While much of the literature focuses on the B(C₆F₅)₃ catalyst, the hydrosilanes are the essential building blocks that are incorporated into the final structure.

    The table below outlines the general scheme for creating organosilicon building blocks using the principles of the Piers-Rubinsztajn reaction, where a hydrosilane like Tris(2,3,4,5,6-pentafluorophenyl)silane is a key reactant.

    Table 1: Synthesis of Organosilicon Building Blocks

    Reactant A (Hydrosilane) Reactant B (Oxygen Source) Catalyst Resulting Bond Product Type
    R₃Si-H R'₃Si-OR'' B(C₆F₅)₃ Si-O-Si Disiloxane
    R₃Si-H R'₃Si-OH B(C₆F₅)₃ Si-O-Si Disiloxane

    This table illustrates the versatility of hydrosilanes in forming key structural linkages for advanced materials.

    Integration into Polymer Architectures and Macromolecular Systems

    The integration of Tris(2,3,4,5,6-pentafluorophenyl)silane and similar fluorinated silanes into polymer architectures can impart unique properties such as thermal stability, chemical resistance, and low dielectric constants. The P-R reaction is a key method for incorporating such silanes into polysiloxane main chains. nih.gov This polycondensation reaction allows for the synthesis of copolymers containing both siloxane and organic fragments, creating hybrid materials with tunable characteristics. nih.gov

    For example, vinyl-functionalized oligosiloxanes can be prepared via the P-R reaction and subsequently modified to create silicone surfactants. nih.gov Similarly, siloxane star oligomers functionalized with groups like trifluorovinyl ethers have been synthesized. These oligomers can be thermally treated to form flexible, transparent siloxane films with low dielectric constants and high UV absorption, properties desirable for microelectronics and optical applications. nih.gov The ability to create branched and hyperbranched polysiloxanes with a high degree of microstructural control is another significant advantage of this synthetic approach.

    Potential as Precursors for Functional Materials (e.g., in electronics, optoelectronics)

    The unique electronic characteristics of Tris(2,3,4,5,6-pentafluorophenyl)silane make it a promising precursor for functional materials, particularly in the field of electronics. One of the most direct applications is its use as a film-forming electrolyte additive for high-voltage lithium-ion batteries. researchgate.net

    In a study involving a 5-volt LiNi₀.₅Mn₁.₅O₄ (LNMO) positive electrode, Tris(pentafluorophenyl)silane (TPFPS) was tested as an additive. researchgate.net Standard organic carbonate-based electrolytes tend to oxidize and decompose on the surface of high-voltage cathodes, leading to the formation of a resistive film, increased electrode polarization, and eventual capacity fading. researchgate.net However, the introduction of TPFPS into the electrolyte leads to a significant improvement in battery performance. The TPFPS additive oxidizes preferentially, before the solvent, to form a stable and highly passivating surface film on the cathode. researchgate.net This protective layer effectively suppresses further electrolyte decomposition.

    The benefits of this TPFPS-derived film are twofold: it leads to a higher Coulombic efficiency and provides a much-improved capacity retention due to the prevention of film growth and electrode polarization. researchgate.net Silane-based additives, in general, are being explored to enhance the stability, ion conductivity, and safety of lithium-ion batteries, making them crucial for next-generation energy storage in electric vehicles and portable electronics. dakenchem.commdpi.com

    Table 2: Performance of Li/LNMO Cell with and without TPFPS Additive

    Electrolyte Initial Discharge Capacity (mAh g⁻¹) Capacity Retention after 50 Cycles Coulombic Efficiency at 50th Cycle
    Standard (TPFPS-free) ~135 ~70% ~98.5%

    Data derived from performance graphs in a study on Tris(pentafluorophenyl)silane as a battery electrolyte additive. researchgate.net The table highlights the significant improvement in battery stability and efficiency.

    Surface Functionalization Strategies utilizing Perfluorinated Silyl (B83357) Groups

    The highly fluorinated pentafluorophenyl groups of Tris(2,3,4,5,6-pentafluorophenyl)silane make it an ideal candidate for surface functionalization, a process used to precisely control the surface properties of materials. Silanization with fluorinated silanes is a well-established method for modifying the surfaces of materials like glass and silicon to create low-energy, hydrophobic, and chemically resistant coatings. researchgate.netresearchgate.net

    This strategy is particularly effective for modifying hydroxyl-terminated surfaces, such as oxidized silicon or ceramic membranes. researchgate.netresearchgate.net The reaction typically involves the condensation between the silane (B1218182) and surface hydroxyl (-OH) groups. researchgate.net The process can be significantly accelerated by using a catalyst like Tris(pentafluorophenyl)borane to activate the Si-H bond of a hydrosilane at room temperature. researchgate.net This catalytic approach reduces reaction times from hours to mere minutes and creates a surface that is stabilized against hydrolytic attack. researchgate.net

    Such modified surfaces are crucial in a variety of fields. In microfluidics, patterned hydrophobic surfaces are used to control fluid flow and generate droplets. researchgate.net In biomedical applications and biosensors, functionalized surfaces can direct the immobilization of specific biomolecules. Furthermore, modifying ceramic membranes with fluorinated silanes can alter their transport properties for applications in separations and desalination. researchgate.net

    Table 3: Chemical Compounds Mentioned

    Compound Name Abbreviation Chemical Formula
    Tris(2,3,4,5,6-pentafluorophenyl)silane TPFPS C₁₈HF₁₅Si
    Tris(pentafluorophenyl)borane B(C₆F₅)₃ C₁₈BF₁₅
    LiNi₀.₅Mn₁.₅O₄ LNMO LiNi₀.₅Mn₁.₅O₄
    (2-cyanoethyl) triethoxysilane TCN C₉H₁₉NO₃Si
    Tris(trimethylsilyl)borate TMSB C₉H₂₇BO₃Si₃
    Trimethyl borate (B1201080) TB C₃H₉BO₃
    Lithium hexafluorophosphate LiPF₆ LiPF₆
    Ethylene carbonate EC C₃H₄O₃
    Diethyl carbonate DEC C₅H₁₀O₃
    Dimethyl carbonate DMC C₃H₆O₃
    Fluoroethylene carbonate FEC C₃H₃FO₃
    Vinyl tris(2-methoxyethoxy) silane VTMS C₁₁H₂₄O₆Si

    Synthesis and Reactivity of Analogues and Homologues

    Derivatives with Varied Pentafluorophenyl Substitution Patterns

    The synthesis of silanes with varying numbers of pentafluorophenyl (C₆F₅) groups, namely mono-, bis-, and tris(pentafluorophenyl)silanes, is primarily achieved through the reaction of a suitable silicon halide or alkoxide with a pentafluorophenyl Grignard or lithium reagent. The direct synthesis of compounds of the type (C₆F₅)ₙSiX₄₋ₙ (where X can be Cl or OC₂H₅, and n = 1-4) has been successfully demonstrated using a modified Grignard method with pentafluorobromobenzene and either tetrachlorosilane (B154696) or tetraethoxysilane. dtic.mil

    The reaction of pentafluorophenylmagnesium bromide with tetrachlorosilane has been shown to yield a mixture of substituted silanes. A key factor in controlling the degree of substitution is the reactivity of the silicon precursor. Tetraethoxysilane, being less reactive than tetrachlorosilane towards Grignard reagents, allows for the isolation of partially substituted products. dtic.mil The product distribution can be influenced by the stoichiometry of the reactants and the reaction conditions. For instance, the use of an excess of the Grignard reagent tends to favor the formation of the fully substituted tetrakis(pentafluorophenyl)silane. Conversely, careful control of the stoichiometry allows for the isolation of mono-, bis-, and tris(pentafluorophenyl)silanes.

    The reactivity of these silanes is significantly influenced by the number of electron-withdrawing pentafluorophenyl groups attached to the silicon atom. This is evident in their participation in reactions such as polymerization and cross-linking. For example, phenylsilane (B129415) can undergo polymerization catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, at elevated temperatures to form branched polysilanes. afinitica.com The reactivity of monosubstituted pentafluorophenylsilanes in such polymerization reactions is an area of active investigation.

    Similarly, bis(pentafluorophenyl)silanes, with their two reactive sites, are potential candidates for cross-linking reactions to form novel polymeric materials. The presence of the C₆F₅ groups is expected to enhance the thermal stability and modify the electronic properties of the resulting polymers. Cross-coupling reactions of aryltrialkoxysilanes have been widely studied for the synthesis of biaryls and styrene (B11656) derivatives. researchgate.net The reactivity of silanes with varied pentafluorophenyl substitution in these cross-coupling reactions is a subject of ongoing research.

    Table 1: Synthesis of (Pentafluorophenyl)silanes via Grignard Reaction

    Silicon Precursor Grignard Reagent Product(s) Reference
    SiCl₄ C₆F₅MgBr (C₆F₅)SiCl₃, (C₆F₅)₂SiCl₂, (C₆F₅)₃SiCl, (C₆F₅)₄Si dtic.mil
    Si(OC₂H₅)₄ C₆F₅MgBr (C₆F₅)Si(OC₂H₅)₃, (C₆F₅)₂Si(OC₂H₅)₂, (C₆F₅)₃Si(OC₂H₅) dtic.mil

    Synthesis and Reactivity of Silicon Compounds Bearing Other Perfluorinated Aryl Groups

    The exploration of silicon compounds with other perfluorinated aryl groups, such as perfluoronaphthyl (C₁₀F₇) and perfluorobiphenyl (C₁₂F₉), expands the scope of perfluoroaryl silane (B1218182) chemistry. The synthesis of these compounds generally follows similar methodologies to their pentafluorophenyl counterparts, primarily relying on the reaction of a silicon halide with the corresponding perfluoroaryl Grignard or lithium reagent.

    The synthesis of novel fluorinated silane coupling agents with a biphenyl (B1667301) structure, such as CₙF₂ₙ₊₁(C₆H₄)₂CH₂CH₂Si(OCH₃)₃ (where n=4, 6, and 8), has been reported with the aim of developing highly heat-resistant materials. wikipedia.org While not fully perfluorinated, these examples demonstrate the incorporation of extended fluorinated aryl systems onto a silicon center.

    The reactivity of these silanes is expected to be influenced by the nature of the perfluorinated aryl group. The larger and more electron-withdrawing perfluoronaphthyl and perfluorobiphenyl groups are anticipated to impart even greater Lewis acidity to the silicon center compared to the pentafluorophenyl group. This enhanced electrophilicity can be exploited in various reactions, including nucleophilic substitution at the silicon atom.

    Nucleophilic substitution at a silicon center is a fundamental reaction in organosilicon chemistry. electronicsandbooks.com The rate and facility of these reactions are highly dependent on the electronic nature of the substituents on the silicon. The presence of strongly electron-withdrawing perfluoronaphthyl or perfluorobiphenyl groups would be expected to significantly accelerate the rate of nucleophilic attack at the silicon atom.

    Comparative Studies of Structure-Reactivity Relationships across Related Perfluorinated Silanes

    The systematic variation of the perfluorinated aryl substituents on silicon allows for a detailed investigation of structure-reactivity relationships. Key aspects of reactivity that are influenced by the nature and number of these substituents include Lewis acidity, hydrolysis rates, and performance in catalytic applications such as hydrosilylation.

    The Lewis acidity of perfluoroaryl silanes can be quantitatively assessed using the Gutmann-Beckett method, which involves the use of a probe molecule like triethylphosphine (B1216732) oxide (Et₃PO) and monitoring the change in its ³¹P NMR chemical shift upon coordination to the Lewis acid. tum.deresearchgate.net Higher acceptor numbers (AN) indicate greater Lewis acidity. It is generally observed that the Lewis acidity of a silane increases with the number of electron-withdrawing perfluoroaryl groups. For example, the installation of perfluorotolyl groups on silicon has been shown to produce silanes with notable Lewis acidity. researchgate.net

    The hydrolysis of silanes, a crucial reaction in the formation of siloxanes and in surface modification, is also highly sensitive to the electronic environment around the silicon atom. The rate of hydrolysis of alkoxysilanes is known to be influenced by the nature of the substituents. afinitica.commagritek.com It is expected that the presence of electron-withdrawing perfluoroaryl groups will increase the rate of hydrolysis due to the increased polarization of the Si-O bond and stabilization of the transition state. Theoretical studies on the hydrolysis of fluorosilanes have shown that the reaction is influenced by factors such as the number of fluorine atoms and the presence of catalysts.

    In the context of catalysis, perfluoroaryl silanes have been investigated for their potential in hydrosilylation reactions. The hydrosilylation of alkenes is a widely used method for the formation of silicon-carbon bonds. The catalytic activity of a silane in such reactions is related to its ability to activate the Si-H bond. The electron-withdrawing nature of perfluoroaryl groups can influence this activation process. Comparative studies on the hydrosilylation of allyl chloride with various silanes have shown that the nature of the substituents on the silicon atom plays a critical role in the efficiency and selectivity of the reaction.

    Table 2: Comparative Reactivity Data for Perfluorinated Silanes

    Compound Reactivity Metric Value Reference
    Si(OTolF)₄ Gutmann-Beckett AN (³¹P) Increased by 8% vs Si(OPhF)₄ researchgate.net
    HSiF₃ Hydrolysis Activation Energy (vs H₂O dimer) Significantly lower than with H₂O monomer
    CₙF₂ₙ₊₁(C₆H₄)₂CH₂CH₂Si(OCH₃)₃ Thermal Stability High wikipedia.org

    Conclusion and Future Research Perspectives

    Summary of Key Academic Contributions and Research Gaps

    The primary academic contributions concerning tris(pentafluorophenyl)silane and related systems have centered on their potential as Lewis acids and in the activation of small molecules, largely drawing parallels with the well-established chemistry of B(C₆F₅)₃. The highly electron-withdrawing pentafluorophenyl groups are known to create a potent Lewis acidic center at the central atom, a feature that has been extensively exploited in boron chemistry for applications ranging from olefin polymerization to frustrated Lewis pair (FLP) chemistry. nih.govrsc.orgmdpi.comresearchgate.net

    Key contributions in the broader field of perfluorophenyl derivatives that provide context for future research on the silicon analogue include:

    Frustrated Lewis Pair (FLP) Chemistry: The combination of B(C₆F₅)₃ with sterically hindered Lewis bases has led to the development of FLPs capable of activating a variety of small molecules, including H₂, CO₂, and silanes themselves. nih.govacs.org The interaction between B(C₆F₅)₃ and silanes is a cornerstone of this chemistry, enabling a wide array of reductive transformations under metal-free conditions. mdpi.com

    Hydrosilylation Catalysis: B(C₆F₅)₃ has been shown to be an effective catalyst for the hydrosilylation of carbonyls, olefins, and other unsaturated substrates. nih.govrsc.orgwikipedia.org These reactions often proceed via activation of the Si-H bond by the borane (B79455). rsc.org

    The most significant research gap is the direct and comprehensive investigation of Tris(2,3,4,5,6-pentafluorophenyl)silane itself as a central player in these chemical transformations. While the synthesis of its derivatives and its complexation with some Lewis bases have been reported, a systematic study of its reactivity, catalytic potential, and mechanistic pathways is largely missing from the literature. sci-hub.ruresearchgate.net The vast body of work on B(C₆F₅)₃ provides a roadmap, but the fundamental differences between boron and silicon—such as silicon's ability to form hypervalent species—suggest that its chemistry will not be a simple facsimile of its boron cousin. sci-hub.ru

    Identification of Unexplored Reactivity Pathways and Mechanistic Questions

    The future study of Tris(2,3,4,5,6-pentafluorophenyl)silane is rich with opportunities to uncover novel reactivity and answer fundamental mechanistic questions.

    Unexplored Reactivity Pathways:

    FLP Chemistry: Can tris(pentafluorophenyl)silane replace its boron analogue in FLP chemistry? Investigating its combination with various Lewis bases for the activation of small molecules like H₂, CO, N₂O, and CO₂ is a primary area for exploration. researchgate.net This could lead to new metal-free catalytic systems.

    Reductive Cleavage: The B(C₆F₅)₃/silane (B1218182) system is known to cleave C-O and C=S bonds. researchgate.netchemrxiv.org The potential of a tris(pentafluorophenyl)silane-based system to effect similar deoxygenative or desulfurative reductions of substrates like alcohols, ethers, and thioamides remains an open question. chemrxiv.org

    Reactions with Phosphorus Compounds: Given that B(C₆F₅)₃ with hydrosilanes can reduce various phosphorus-containing compounds, exploring the reactivity of tris(pentafluorophenyl)silane in this domain could yield new methods for synthesizing organophosphorus compounds. nih.gov

    Key Mechanistic Questions:

    Nature of Silane Activation: In B(C₆F₅)₃-catalyzed hydrosilylations, the mechanism can involve either carbonyl activation or silane activation. mdpi.com A critical question is how tris(pentafluorophenyl)silane interacts with other hydrosilanes. Does it form a simple Lewis adduct, a frustrated pair, or does it lead to the generation of a silylium (B1239981) ion? Spectroscopic studies, similar to those that provided evidence for a borane-silane complex, are needed. mdpi.comjyu.fi

    Role of Hypervalency: Silicon's ability to form stable pentacoordinate and hexacoordinate complexes is a key differentiator from boron. sci-hub.ru How does this hypervalent character influence its reactivity and catalytic cycles? Investigating the structure and stability of complexes formed between tris(pentafluorophenyl)silane and various Lewis bases will be crucial to understanding its behavior. sci-hub.ru For instance, the interaction with strong Lewis bases can lead to neutral pentacoordinate species or cationic tetracoordinate and pentacoordinate complexes. sci-hub.ru

    Kinetics and Thermodynamics: Detailed kinetic and computational studies are required to understand the thermodynamics and activation barriers of proposed reaction pathways. rsc.orgresearchgate.net For example, DFT calculations have been instrumental in elucidating the mechanism of B(C₆F₅)₃-catalyzed hydrosilylation, showing how the Lewis acid's electrophilicity influences the reaction barrier. rsc.org Similar studies on the silicon analogue are essential.

    Future Directions in Synthetic Methodology Development

    The broader application of Tris(2,3,4,5,6-pentafluorophenyl)silane is currently hampered by its limited commercial availability and the lack of robust, scalable synthetic routes. Future research should therefore focus on:

    Improved Synthetic Protocols: Developing efficient and high-yield syntheses for tris(pentafluorophenyl)silane and its functionalized derivatives (e.g., (C₆F₅)₃SiX, where X = H, Halogen, OTf) is a critical first step. sci-hub.ruresearchgate.net Challenges such as avoiding fluoride (B91410) transfer from precursors need to be addressed, as has been noted in the synthesis of related perfluoroalkylsilanes. nih.gov

    Precursor to Novel Reagents: Once readily accessible, tris(pentafluorophenyl)silane can serve as a precursor to a new family of silicon-based reagents. For example, its conversion to a highly Lewis acidic silylium cation, stabilized by a weakly coordinating anion, could unlock new catalytic possibilities. nih.gov

    Stereoselective Reactions: A significant goal in modern synthesis is the development of stereoselective catalytic methods. Investigating the potential of chiral derivatives of tris(pentafluorophenyl)silane for asymmetric catalysis, particularly in hydrosilylation reactions, represents a major frontier. wikipedia.org

    Interdisciplinary Research Opportunities in Catalysis and Materials Science

    The unique electronic properties imparted by the pentafluorophenyl groups suggest that tris(pentafluorophenyl)silane could be a valuable component in both catalysis and materials science, mirroring the trajectory of its boron counterpart. rsc.orgrsc.orgresearchgate.net

    Opportunities in Catalysis:

    Homogeneous Catalysis: Beyond FLP chemistry, it could function as a co-catalyst or a direct catalyst in various organic transformations, such as polymerization, Diels-Alder reactions, and allylstannations, where B(C₆F₅)₃ has proven effective. researchgate.netrsc.org

    Latent Catalysis: The development of "slow-release" catalyst systems that are triggered by heat or another stimulus is of great industrial interest, for instance, in the production of silicones via hydrosilylation. illinois.edu Tris(pentafluorophenyl)silane and its adducts could be explored for such heat-triggered catalytic applications.

    Opportunities in Materials Science:

    Siloxane Polymer Synthesis: The Piers-Rubinsztajn reaction, catalyzed by B(C₆F₅)₃, is a powerful method for forming Si-O bonds and synthesizing polysiloxanes. nih.govresearchgate.netresearchgate.net Investigating the catalytic activity of tris(pentafluorophenyl)silane in this context could lead to new methods for creating bespoke siloxane architectures with tailored properties. researchgate.netresearchgate.net

    Organic Electronics: B(C₆F₅)₃ is used as a p-type dopant for organic semiconductors in devices like organic photovoltaics (OPVs). researchgate.net The strong Lewis acidity and electron-accepting nature of tris(pentafluorophenyl)silane make it a prime candidate for similar applications in organic electronics, potentially leading to new materials for transistors and solar cells.

    Surface Modification: As with other organosilanes, it could be used for the surface modification of materials like silica (B1680970) and other metal oxides, imparting highly fluorinated, hydrophobic characteristics.

    Q & A

    Q. What are the established synthetic routes for Tris(2,3,4,5,6-pentafluorophenyl)silicon, and what are their respective yields and limitations?

    While direct synthesis methods for the silicon derivative are not explicitly detailed in the evidence, analogous routes for related perfluorinated compounds (e.g., Tris(pentafluorophenyl)phosphine) suggest potential strategies. For example, Grignard reagent-mediated coupling (e.g., reacting pentafluorophenylmagnesium bromide with silicon halides) could be adapted. Yields for similar compounds range from 31–39%, with limitations including sensitivity to moisture and steric hindrance from bulky substituents . X-ray crystallography (as used for structural validation in related sila compounds) is critical for confirming product integrity .

    Q. Which spectroscopic techniques are optimal for characterizing this compound?

    Key methods include:

    • ¹⁹F NMR : To confirm the presence and symmetry of pentafluorophenyl groups via distinct fluorine environments.
    • ²⁹Si NMR : For probing the silicon center’s electronic state and coordination geometry.
    • X-ray crystallography : Essential for resolving steric effects and bond angles, as demonstrated in structurally analogous silicon complexes .
    • Mass spectrometry : High-resolution MS (e.g., MALDI-TOF) can verify molecular weight and purity.

    Advanced Research Questions

    Q. How does the electronic structure of this compound influence its Lewis acidity compared to boron or phosphorus analogs?

    The silicon center’s larger atomic radius and lower electronegativity reduce its Lewis acidity relative to boron analogs like Tris(pentafluorophenyl)borane (BCF). However, the strong electron-withdrawing effect of the pentafluorophenyl groups enhances electrophilicity, potentially enabling unique reactivity in catalytic cycles. Computational studies (e.g., DFT) are recommended to map frontier orbitals and compare charge distribution with BCF, which is known to activate Si–H bonds in rare-earth-free catalysis .

    Q. What role can this compound play in designing hybrid organic-inorganic materials for optoelectronics?

    The compound’s fluorinated aryl groups impart high thermal stability and electron-deficient character, making it suitable as a dopant or co-catalyst in organic semiconductors. For instance, analogous boron derivatives enhance charge carrier mobility in polymer blends (e.g., PTAA) . Silicon’s tetrahedral geometry could enable novel coordination in porphyrin-based dyads for light-harvesting applications, as seen in fluorinated porphyrin systems .

    Q. How can discrepancies in reported reaction efficiencies for perfluorinated silicon complexes be resolved?

    Contradictions in yields or catalytic performance may arise from subtle differences in synthetic conditions (e.g., solvent polarity, temperature gradients). Mechanistic studies using kinetic isotope effects (KIEs) or in-situ spectroscopy (e.g., IR monitoring) can identify rate-limiting steps. For example, competing side reactions (e.g., ligand scrambling) in phosphine analogs were resolved via low-temperature synthesis .

    Methodological Considerations

    Q. What experimental precautions are critical when handling this compound?

    • Moisture-sensitive reactions : Use Schlenk lines or gloveboxes, as silicon-halogen bonds are prone to hydrolysis.
    • Thermal stability : Differential scanning calorimetry (DSC) data (e.g., from NIST standards ) should guide safe temperature ranges.
    • Toxicity : Fluorinated aryl compounds may require rigorous fume hood use and waste protocols, as seen in safety guidelines for related silanes .

    Q. How can computational modeling enhance the design of this compound-based catalysts?

    Molecular dynamics (MD) simulations can predict steric accessibility of the silicon center, while density functional theory (DFT) calculates binding energies for substrate activation. Such approaches validated BCF’s role in rare-earth-free catalysis , providing a framework for silicon analogs.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.